molecular formula C9H11NO3 B1401282 Ethyl 2-amino-6-hydroxybenzoate CAS No. 64241-02-7

Ethyl 2-amino-6-hydroxybenzoate

Cat. No.: B1401282
CAS No.: 64241-02-7
M. Wt: 181.19 g/mol
InChI Key: WMPIXNYJHKHSJG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-hydroxybenzoate is an ester derivative of 2-amino-6-hydroxybenzoic acid, characterized by an ethyl ester group at the carboxylic acid position, an amino (-NH₂) group at the 2-position, and a hydroxyl (-OH) group at the 6-position of the benzene ring. This compound is primarily utilized in research settings, particularly in organic synthesis and crystallography studies, due to its polar functional groups that enable hydrogen bonding and complex crystal packing .

Properties

IUPAC Name

ethyl 2-amino-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPIXNYJHKHSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743171
Record name Ethyl 2-amino-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64241-02-7
Record name Ethyl 2-amino-6-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64241-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-6-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Chemistry

Ethyl 2-amino-6-hydroxybenzoate serves as an important building block in organic synthesis. Its unique functional groups allow for the modification and synthesis of more complex organic molecules. This compound can participate in various chemical reactions, including nucleophilic substitutions and esterifications, making it versatile for research in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. The compound's ability to form hydrogen bonds due to its hydroxy and amino groups enables it to interact effectively with biological macromolecules, facilitating investigations into enzyme kinetics and mechanisms.

Medicine

This compound has shown promising therapeutic properties:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, it has a Minimum Inhibitory Concentration (MIC) of 20 μg/mL against Staphylococcus aureus, suggesting potential for developing new antimicrobial agents amid rising antibiotic resistance.
  • Anti-aging Effects : Research indicates that this compound enhances proteasome and autophagy activities in human fibroblasts, suggesting applications in anti-aging therapies.
  • Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, sensitizing them to other anticancer agents. This positions this compound as a candidate for combination therapies in cancer treatment.

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its chemical properties make it suitable for applications requiring specific reactivity or stability under various conditions.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus20 μg/mLEffective against antibiotic-resistant strains
Escherichia coli24 μg/mLModerate activity observed
Candida albicans32 μg/mLSignificant antifungal activity

These findings suggest that this compound could be developed into new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

Research involving various cancer cell lines demonstrated that this compound can sensitize cells to conventional chemotherapy agents like cisplatin. This property was particularly noted in Jurkat cells overexpressing antiapoptotic proteins such as Bcl-2, indicating its potential role in overcoming drug resistance .

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key physical and functional properties of Ethyl 2-amino-6-hydroxybenzoate and related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility in Ethanol Key Applications
This compound C₉H₉NO₃ 179.17 2-NH₂, 6-OH High Research chemical
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-OCH₃ Soluble Flavoring, fragrance
Ethyl 2-hydroxy-4-methoxybenzoate C₁₀H₁₂O₄ 196.20 2-OH, 4-OCH₃ Moderate Organic synthesis
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate C₁₄H₁₇NO₃ 255.29 Benzoxazole, 6-COOEt Varies Pharmaceutical building block

Data Sources :

Key Observations:

Substituent Effects on Polarity and Solubility: this compound exhibits higher solubility in polar solvents like ethanol compared to Ethyl 2-methoxybenzoate due to its -NH₂ and -OH groups, which enhance hydrogen bonding capabilities . Methoxy (-OCH₃) groups, as in Ethyl 2-methoxybenzoate, reduce polarity, making such compounds more suitable for non-polar applications like fragrances .

Hydrogen Bonding and Crystallinity: The -NH₂ and -OH groups in this compound facilitate extensive hydrogen-bonded networks, influencing crystal stability and packing. This contrasts with Ethyl 2-methoxybenzoate, which forms simpler crystal structures due to weaker intermolecular interactions .

Mass Spectrometry and Fragmentation Patterns: Ethyl 2-hydroxy-4/6-methoxybenzoates () show base peaks at m/e 150, likely due to cleavage of the ester group. This compound would exhibit distinct fragmentation patterns, with ions arising from -NH₂ and -OH interactions .

Spectroscopic and Analytical Comparisons

  • Infrared Spectroscopy (IR): this compound would display strong -OH (~3200 cm⁻¹) and -NH₂ (~3350 cm⁻¹) stretches, absent in methoxy analogs like Ethyl 2-methoxybenzoate .
  • Nuclear Magnetic Resonance (NMR): The amino group’s protons would appear as a broad singlet in the ¹H NMR spectrum, while methoxy groups show sharp singlets (~3.8 ppm) .

Biological Activity

Ethyl 2-amino-6-hydroxybenzoate, also known as ethyl hydroxybenzoate, is a compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by an ethyl ester group and a hydroxyl group at the para position. Its chemical structure is crucial for its interaction with various biological targets.

Target Interactions

This compound primarily interacts with enzymes and receptors involved in metabolic pathways. It has been shown to modulate the activity of several enzymes, including:

  • 2-hydroxymuconic 6-semialdehyde dehydrogenase
  • 4-oxalocrotonate tautomerase

These interactions suggest its role in metabolic processes such as the degradation of aromatic compounds and the shikimate pathway, which is essential in plants and some microorganisms.

Biochemical Pathways

This compound may influence key biochemical pathways:

  • Shikimate Pathway : Involved in the biosynthesis of aromatic amino acids.
  • Folate Biosynthesis : It participates in the production of para-aminobenzoic acid (PABA), a precursor in folate synthesis.

Biological Activities

The compound exhibits several biological activities, which can be categorized as follows:

Anti-inflammatory Effects

Research indicates that derivatives of anthranilic acid, including this compound, possess anti-inflammatory properties. This activity may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell function .

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit vital metabolic processes contributes to its efficacy as an antimicrobial agent .

Cytotoxicity Against Cancer Cells

Studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been evaluated for its ability to sensitize cancer cells to chemotherapeutic agents like cisplatin, potentially enhancing treatment efficacy against tumors with overexpressed antiapoptotic proteins such as Bcl-2 .

Research Findings and Case Studies

StudyFindings
Biological Evaluation This compound enhances proteasome and autophagy activities in human fibroblasts, indicating potential anti-aging effects .
Antimicrobial Studies Demonstrated effectiveness against Gram-positive and Gram-negative bacteria; potential applications in treating infections .
Cytotoxicity Assays Showed significant cytotoxicity in Jurkat cells; compounds similar to this compound were noted for their ability to bind to Bcl-2 proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-6-hydroxybenzoate
Reactant of Route 2
Ethyl 2-amino-6-hydroxybenzoate

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